molecular formula C23H20Cl2N2O4 B3581917 4-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide

4-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B3581917
M. Wt: 459.3 g/mol
InChI Key: OMIFSYXMEGKTFS-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Its structure suggests that it might have interesting chemical and biological properties, as it contains functional groups commonly found in biologically active molecules, such as amide, ether, and aromatic rings .


Molecular Structure Analysis

The molecular structure of this compound would likely show the typical features of benzamides and ethers, with planar amide groups and tetrahedral ether centers . The dichlorophenyl and methoxy-methylphenyl groups would likely be oriented in a way that minimizes steric hindrance .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The ether group could potentially be cleaved with strong acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents . The dichlorophenyl and methoxy-methylphenyl groups could potentially increase its lipophilicity, which might influence its absorption and distribution in biological systems .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many benzamide derivatives are known to have biological activity. For example, some are used as antipsychotic drugs or pesticides . The dichlorophenylamino and methoxy-methylphenyl groups could potentially interact with biological targets through a variety of non-covalent interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Many benzamide derivatives are biologically active, and some can be toxic . Therefore, appropriate precautions should be taken when handling this compound .

Future Directions

Future research could explore the synthesis, characterization, and biological activity of this compound. This could include developing efficient synthetic routes, studying its physical and chemical properties, and screening it for activity against various biological targets .

Properties

IUPAC Name

4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O4/c1-14-6-11-20(30-2)19(12-14)27-23(29)15-7-9-16(10-8-15)31-13-21(28)26-18-5-3-4-17(24)22(18)25/h3-12H,13H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIFSYXMEGKTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide
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4-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide
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4-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide
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4-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide
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4-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide
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4-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide

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